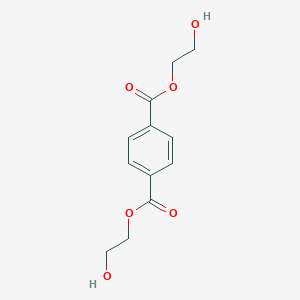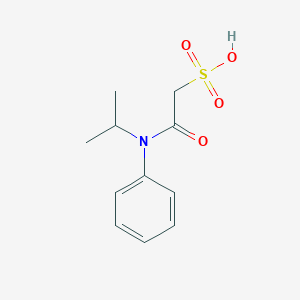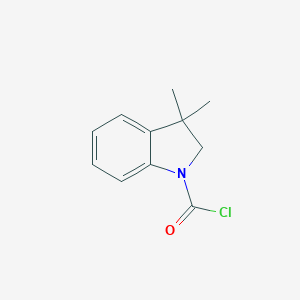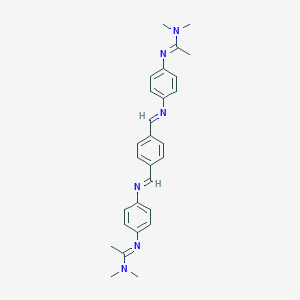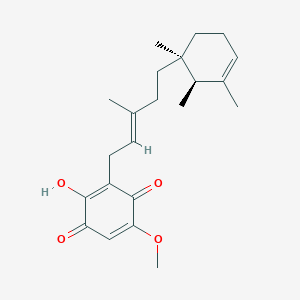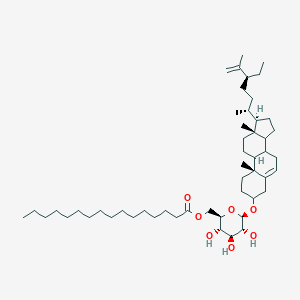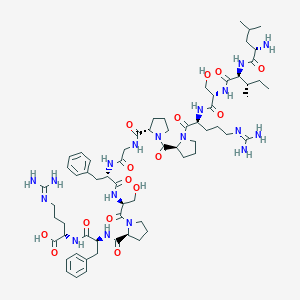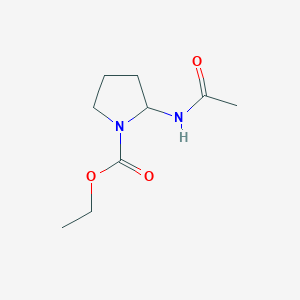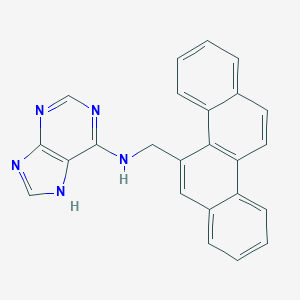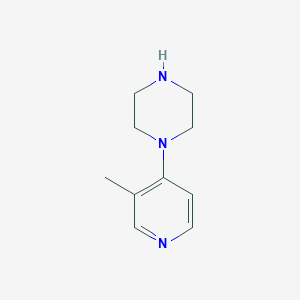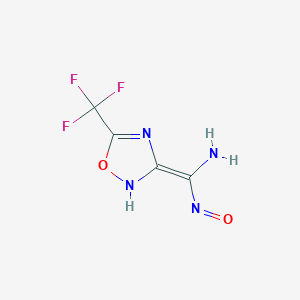
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide, also known as TRIM-NHOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting the activity of these enzymes, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide can prevent the growth and proliferation of cancer cells. Similarly, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the inflammatory response.
Biochemische Und Physiologische Effekte
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to have a range of biochemical and physiological effects. For example, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the inhibition of histone deacetylases, which can lead to the upregulation of pro-apoptotic genes. In addition, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Furthermore, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to have low toxicity, which is an important consideration for drug development. However, one of the limitations of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is its low solubility in aqueous solutions, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are several future directions for research on N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide. One area of interest is the development of new cancer therapies based on N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide. In addition, further studies are needed to fully understand the mechanism of action of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide and its potential applications in the treatment of neurodegenerative diseases. Furthermore, research is needed to develop new synthetic methods for N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide that can improve its solubility and make it easier to work with in the lab.
Synthesemethoden
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide can be synthesized using a multi-step procedure that involves the reaction of 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to exhibit potent anti-cancer activity by inhibiting the activity of histone deacetylases. In addition, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2. Furthermore, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
120493-20-1 |
|---|---|
Produktname |
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide |
Molekularformel |
C4H3F3N4O2 |
Molekulargewicht |
196.09 g/mol |
IUPAC-Name |
N'-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C4H3F3N4O2/c5-4(6,7)3-9-2(11-13-3)1(8)10-12/h12H,(H2,8,10) |
InChI-Schlüssel |
WBKDMGNJICUPLS-UPHRSURJSA-N |
Isomerische SMILES |
C/1(=C(/N)\N=O)\NOC(=N1)C(F)(F)F |
SMILES |
C1(=NOC(=N1)C(F)(F)F)C(=NO)N |
Kanonische SMILES |
C1(=C(N)N=O)NOC(=N1)C(F)(F)F |
Synonyme |
1,2,4-Oxadiazole-3-carboximidamide,N-hydroxy-5-(trifluoromethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



